![molecular formula C15H14ClNO3 B029514 Ethyl [2-(4-chlorophenoxy)phenyl]carbamate CAS No. 31879-60-4](/img/structure/B29514.png)
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate involves reactions that yield complex molecular structures. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by NMR and mass spectral analysis (D. Achutha et al., 2017). This process illustrates the complexity and the precision required in the synthesis of such compounds, involving multiple steps and specific reagents to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of compounds related to Ethyl [2-(4-chlorophenoxy)phenyl]carbamate has been extensively analyzed using techniques such as X-ray diffraction. For example, the structural analysis of ethyl N-[2-(hydroxyacetyl)phenyl]carbamate revealed its crystalline structure and the interactions that stabilize the molecule, including hydrogen bonds and pi-pi stacking interactions (S. J. Garden et al., 2007). These analyses are crucial for understanding the physical and chemical behavior of the compound.
Chemical Reactions and Properties
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate undergoes various chemical reactions, contributing to its diverse chemical properties. For instance, its reactions with O- and N-nucleophiles produce different derivatives, showcasing the compound's reactivity and potential for chemical modifications (R. A. Gadzhili et al., 2015). Understanding these reactions is essential for exploring the compound's applications in synthesis and material science.
Physical Properties Analysis
The physical properties of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, such as solubility, melting point, and crystallinity, are determined by its molecular structure. Detailed studies, such as those involving crystallography and spectroscopy, provide insights into these properties, which are crucial for the compound's handling and application in various domains.
Chemical Properties Analysis
The chemical properties of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, including its stability, reactivity, and interactions with other compounds, are influenced by its functional groups and molecular geometry. Research has shown that modifications to the carbamate group can significantly affect its activity and interactions, highlighting the importance of chemical structure in determining the compound's properties (C. Temple et al., 1992).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Docking Study
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate has been studied for its potential in antimicrobial activities. A study synthesized novel hybrid sulfonamide carbamates, including ethyl carbamates, and evaluated their antimicrobial properties. The research indicated promising results in this area, highlighting the compound's potential in combating bacterial infections (Hussein, 2018).
Environmental Impact on Honey Bees
The impact of ethyl carbamates on honey bees was evaluated, considering their mortality and behavior. The study found that ethyl carbamates, including ethyl [2-(4-chlorophenoxy)phenyl]carbamate, were relatively non-toxic orally to honey bees, suggesting a lower ecotoxic risk in comparison to other compounds (Iturbe-Requena et al., 2020).
Photodegradation Studies
Research on the photodegradation of ethyl N-phenyl-carbamate, a related compound, identified various photo-oxidation products. This study is crucial for understanding the environmental fate and potential impact of ethyl carbamates when exposed to light (Beachell & Chang, 1972).
In Vitro Toxicity and Acaricidal Activity
Ethyl carbamates, including ethyl [2-(4-chlorophenoxy)phenyl]carbamate, have been assessed for their acaricidal activity and in vitro toxicity. These studies are important for understanding the potential applications of these compounds in controlling tick populations and their safety profile (Prado-Ochoa et al., 2014).
Analytical Applications
Ethyl carbamates have been used in high-performance liquid chromatography for derivatization of phenols, highlighting their utility in analytical chemistry and environmental monitoring (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
ethyl N-[2-(4-chlorophenoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-2-19-15(18)17-13-5-3-4-6-14(13)20-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCZXPPVLLYTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548010 | |
| Record name | Ethyl [2-(4-chlorophenoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate | |
CAS RN |
31879-60-4 | |
| Record name | Carbamic acid, [2-(4-chlorophenoxy)phenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31879-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorophenoxyaniline carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031879604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl [2-(4-chlorophenoxy)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROPHENOXYANILINE CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWH8W5K07R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





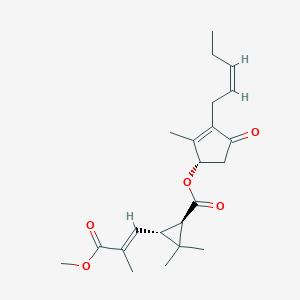
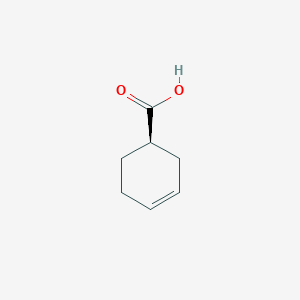
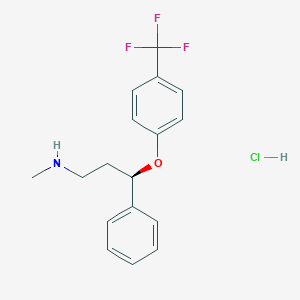
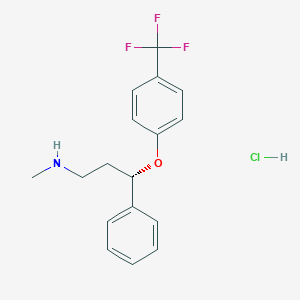

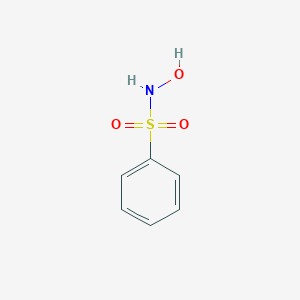
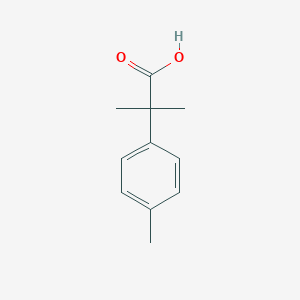
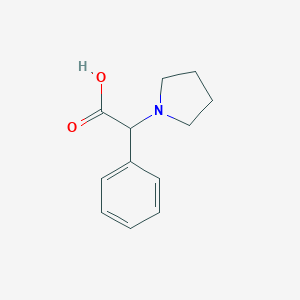
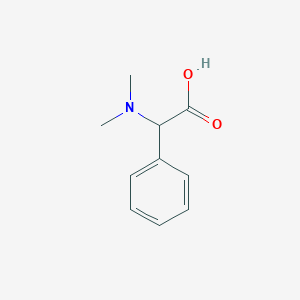
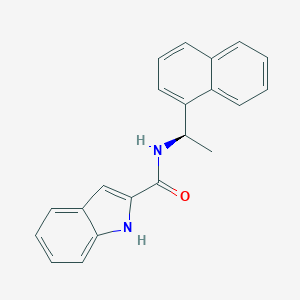
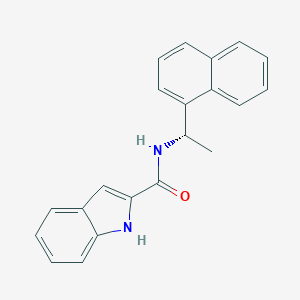
amino}ethane-1-thiol](/img/structure/B29479.png)